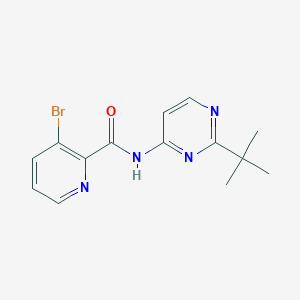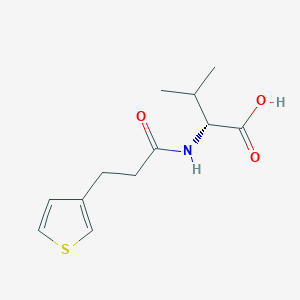
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a chemical compound that has been gaining attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both pyridine and pyrimidine rings. It has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, it has been found to inhibit the growth of cancer cells. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide in lab experiments is its potent and selective activity against certain enzymes and proteins. Additionally, its synthesis is relatively straightforward and can be carried out using standard laboratory techniques. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide. One possible direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and inflammatory diseases. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as agriculture and environmental science.
In conclusion, 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a promising compound that has potential applications in various scientific fields. Its potent and selective activity against certain enzymes and proteins makes it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide involves the reaction of 2-amino-4-bromo pyridine with 2-tert-butyl-4-chloro-5-formyl pyrimidine. This reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified through various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has been studied extensively for its potential applications in various scientific fields. It has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. Additionally, it has been found to inhibit the growth of cancer cells, making it a promising candidate for cancer research.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)13-17-8-6-10(19-13)18-12(20)11-9(15)5-4-7-16-11/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYFYRIHXQRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![5-(5-Cyclopropyl-3-methyl-1,2-oxazol-4-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6623448.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)

![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)

![N-[(3-fluorophenyl)methylsulfonyl]-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623499.png)
![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)
![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
